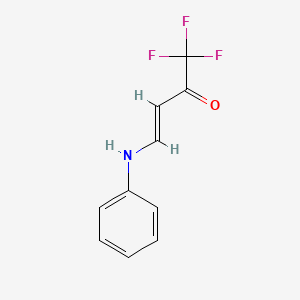

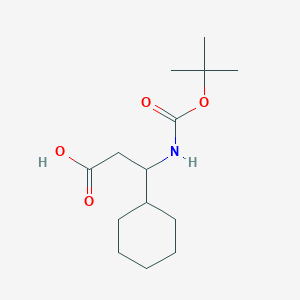

![molecular formula C8H5N3 B2970309 7-ethynyl-3H-imidazo[4,5-b]pyridine CAS No. 2470439-27-9](/img/structure/B2970309.png)

7-ethynyl-3H-imidazo[4,5-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Ethynyl-1H-imidazo[4,5-b]pyridine is a compound with a molecular weight of 143.15 . It is a derivative of imidazo[4,5-b]pyridine, which is a heterocyclic compound comprised of an imidazole ring fused with a pyridine moiety .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines often starts with derivatives of 2,3-diaminopyridine, which are usually produced from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group. Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine . Various carboxylic acid derivatives are most often used as sources of the one-carbon fragment for the formation of the five-membered ring of imidazo[4,5-b]pyridine .Molecular Structure Analysis

The molecular structure of 7-Ethynyl-1H-imidazo[4,5-b]pyridine is characterized by an imidazole ring fused with a pyridine moiety . This structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .Chemical Reactions Analysis

Imidazo[4,5-b]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . They are known to play a crucial role in numerous disease conditions .Scientific Research Applications

Therapeutic Potential

7-Ethynyl-1H-imidazo[4,5-b]pyridine derivatives have shown promise across various therapeutic areas due to their structural significance in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold, closely related to the 7-Ethynyl-1H-imidazo[4,5-b]pyridine structure, is noted for its wide range of applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. This scaffold is present in several marketed pharmaceuticals, showcasing its drug-like properties and potential for further therapeutic exploration (Deep et al., 2016).

Anticancer Applications

Specific to anticancer research, derivatives of imidazo[4,5-b]pyridine, akin to 7-Ethynyl-1H-imidazo[4,5-b]pyridine, have been explored for their potential as antitumor agents. The synthesis of such derivatives and their evaluation in biological studies highlight the scaffold's relevance in developing new anticancer compounds. The structural modifications of these compounds aim to enhance their antitumor efficacy, with some showing significant activity in preclinical models (Temple et al., 1987).

Chemical Synthesis and Functionalization

The chemical synthesis and functionalization of imidazo[1,2-a]pyridines, including structures similar to 7-Ethynyl-1H-imidazo[4,5-b]pyridine, have seen significant advancements. Novel methods employing mild reaction conditions and inexpensive catalysts have been developed, offering efficient pathways to synthesize these compounds. Such methodologies not only facilitate the production of imidazo[1,2-a]pyridine derivatives but also open avenues for creating functionalized derivatives with enhanced biological activities (Ravi & Adimurthy, 2017).

Luminescence and Probing Capabilities

The imidazo[1,5-a]pyridine architecture, a variant of the imidazo[4,5-b]pyridine structure, has been utilized to develop stable N-heterocyclic carbenes, showcasing the scaffold's versatility beyond therapeutic applications. This versatility extends to the development of fluorescent probes, where imidazo[4,5-b]pyridine derivatives exhibit significant solvatochromic behavior, making them suitable candidates for studying cell membrane dynamics, hydration, and fluidity. Such probes can be instrumental in monitoring cellular health and exploring biochemical pathways (Renno et al., 2022).

Mechanism of Action

Target of Action

It’s known that imidazo[4,5-b]pyridine derivatives have been used in the design of compounds with valuable medicinal properties . They are considered promising purine bioisosteres for potential medical applications .

Mode of Action

Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cells .

Biochemical Pathways

Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Pharmacokinetics

The design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, are known to improve selectivity, pharmacokinetics, metabolic stability and reduce different side effects, including toxicity .

Result of Action

Imidazo[4,5-b]pyridine derivatives are known to play a crucial role in numerous disease conditions .

Action Environment

The synthesis of imidazo[4,5-b]pyridine derivatives often involves reactions that could be influenced by various environmental factors .

Biochemical Analysis

Biochemical Properties

7-Ethynyl-1H-imidazo[4,5-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can alter signaling pathways within the cell, leading to changes in cellular functions . Additionally, 7-Ethynyl-1H-imidazo[4,5-b]pyridine can bind to DNA and RNA, affecting processes such as transcription and translation .

Cellular Effects

The effects of 7-Ethynyl-1H-imidazo[4,5-b]pyridine on various cell types are profound. It can modulate cell signaling pathways, leading to altered gene expression and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspases and other apoptotic proteins . Furthermore, 7-Ethynyl-1H-imidazo[4,5-b]pyridine can influence cell cycle progression, potentially causing cell cycle arrest at specific phases, thereby inhibiting cell proliferation .

Properties

IUPAC Name |

7-ethynyl-1H-imidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c1-2-6-3-4-9-8-7(6)10-5-11-8/h1,3-5H,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVVTXORNZVCSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2C(=NC=C1)N=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2970227.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-benzoxazol-2-amine](/img/structure/B2970229.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2970231.png)

![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/no-structure.png)

![N-(3-nitrophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970242.png)

![N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2970245.png)

![2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2970247.png)

![4-methoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2970248.png)

![1-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-phenylpiperazine](/img/structure/B2970249.png)